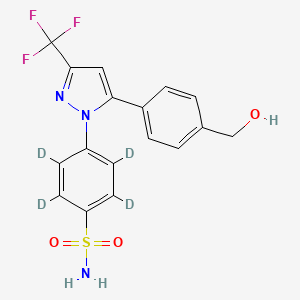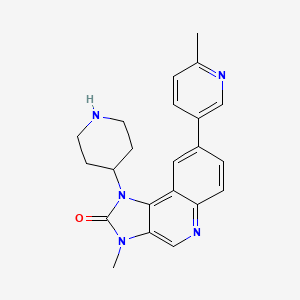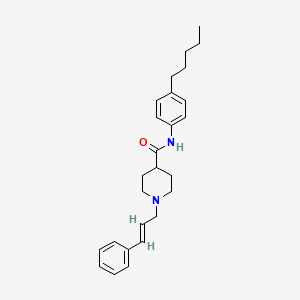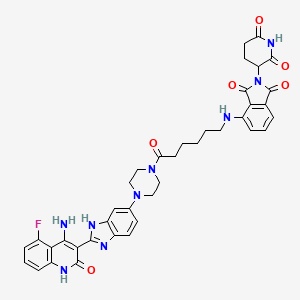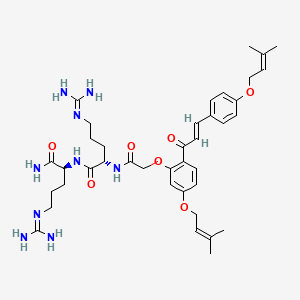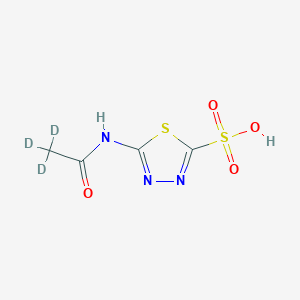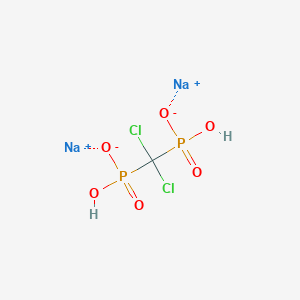
Estrogen receptor antagonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrogen receptor antagonist 5 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including the regulation of gene expression, cell growth, and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on tumor growth.
Méthodes De Préparation
The synthesis of estrogen receptor antagonist 5 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Estrogen receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Estrogen receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their interactions with other molecules.
Biology: Employed in research on hormone signaling pathways and their role in cellular processes.
Medicine: Utilized in the development of new therapies for hormone-dependent cancers, such as breast cancer.
Industry: Applied in the production of pharmaceuticals and other products that target estrogen receptors.
Mécanisme D'action
The mechanism of action of estrogen receptor antagonist 5 involves binding to the estrogen receptor and preventing the activation of estrogen-responsive genes. This inhibition occurs through the blockade of the receptor’s ligand-binding domain, which prevents estrogen from binding and activating the receptor. The molecular targets and pathways involved include the estrogen receptor itself and downstream signaling pathways that regulate cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Estrogen receptor antagonist 5 can be compared with other similar compounds, such as:
Fulvestrant: A selective estrogen receptor degrader that binds to and degrades the estrogen receptor.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
Elacestrant: Another selective estrogen receptor degrader with similar mechanisms of action but different pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity, degradation profile, and potential therapeutic benefits in various models of estrogen receptor-positive cancers.
Propriétés
Formule moléculaire |
C25H31F3N2O3 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(1S,3S)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m0/s1 |
Clé InChI |
JMKZMWGLYQTHCM-XDHUDOTRSA-N |
SMILES isomérique |
C[C@H]1CC2=C(C=CC(=C2)O)[C@@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
SMILES canonique |
CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


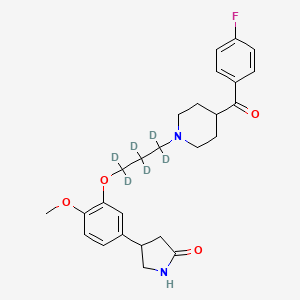
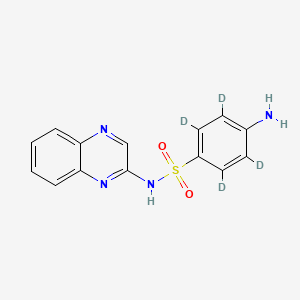
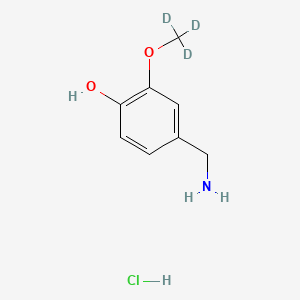

![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
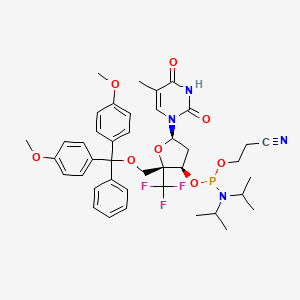
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
